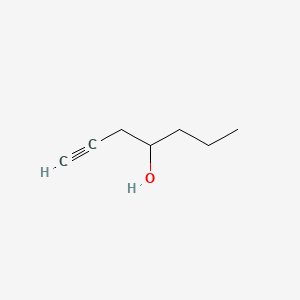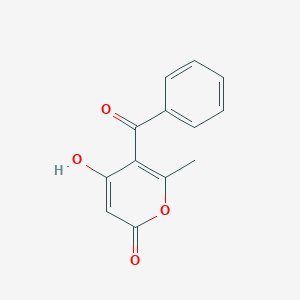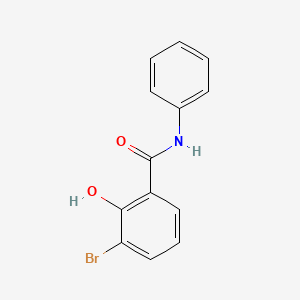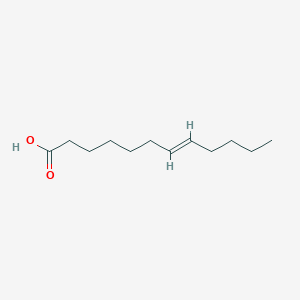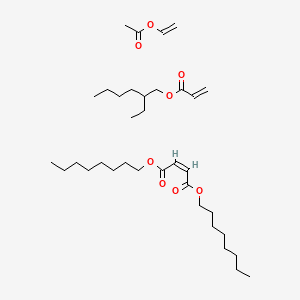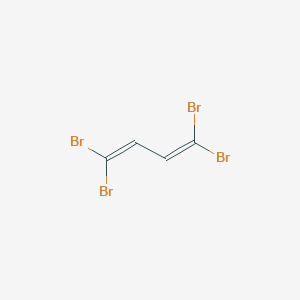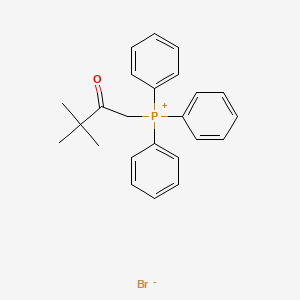![molecular formula C14H17N2O2P B14700528 Phosphinic acid, bis[(phenylamino)methyl]- CAS No. 20384-96-7](/img/structure/B14700528.png)
Phosphinic acid, bis[(phenylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, bis[(phenylamino)methyl]- is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to two phenylamino methyl groups. This compound is part of a broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, bis[(phenylamino)methyl]- typically involves the reaction of phosphinic acid derivatives with phenylamine derivatives under controlled conditions. One common method is the Mannich reaction, where a phosphinic acid derivative reacts with formaldehyde and phenylamine to form the desired product. The reaction is usually carried out in an aqueous or organic solvent at a moderate temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale Mannich reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity phosphinic acid, bis[(phenylamino)methyl]- .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphinic acid, bis[(phenylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Applications De Recherche Scientifique
Phosphinic acid, bis[(phenylamino)methyl]- has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of phosphinic acid, bis[(phenylamino)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to therapeutic effects in medical applications .
Comparaison Avec Des Composés Similaires
- Phosphonic acid, bis[(phenylamino)methyl]-
- Phosphoric acid, bis[(phenylamino)methyl]-
- Phosphine, bis[(phenylamino)methyl]-
Comparison: Phosphinic acid, bis[(phenylamino)methyl]- is unique due to its specific structure and reactivity. Compared to phosphonic and phosphoric acid derivatives, it exhibits different oxidation states and reactivity patterns. Phosphine derivatives, on the other hand, have distinct electronic properties and applications .
Propriétés
Numéro CAS |
20384-96-7 |
|---|---|
Formule moléculaire |
C14H17N2O2P |
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
bis(anilinomethyl)phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c17-19(18,11-15-13-7-3-1-4-8-13)12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18) |
Clé InChI |
YKODTVFYQVOXIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCP(=O)(CNC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
